molecular formula C15H15ClN2O3 B2524964 Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299404-62-9

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2524964
CAS No.: 299404-62-9
M. Wt: 306.75
InChI Key: KYAGNQJCSBWJLO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • A prop-2-en-1-yl (allyl) ester group at position 3.
  • A 2-chlorophenyl substituent at position 2.
  • A 6-methyl group and 2-oxo moiety on the tetrahydropyrimidine ring.

This compound belongs to the Biginelli family of dihydropyrimidinones (DHPMs), which are synthesized via acid-catalyzed multicomponent reactions involving aldehydes, β-ketoesters, and urea/thiourea derivatives .

Properties

IUPAC Name

prop-2-enyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h3-7,13H,1,8H2,2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGNQJCSBWJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized with urea to yield the

Biological Activity

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anticancer, and insecticidal properties.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with a chlorophenyl substituent and a methyl group. Its molecular formula is C13H12ClN2O3C_{13}H_{12}ClN_2O_3, and it has been characterized for its unique structural attributes that contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungal species, showing promising results. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with a dihydropyrimidine core have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects
A study evaluated the cytotoxicity of related tetrahydropyrimidine compounds on human cancer cell lines (e.g., HepG2, MCF-7). The results indicated that certain derivatives could induce apoptosis in cancer cells at micromolar concentrations.

Insecticidal Activity

Insecticidal properties have also been attributed to this class of compounds. Research has demonstrated that tetrahydropyrimidines can act as effective larvicides against mosquito larvae.

Table 2: Insecticidal Efficacy Against Mosquito Larvae

Compound NameConcentration (µg/mL)Mortality Rate (%) after 24 hours
Compound D0.515.6
Compound D133.3
Compound D4100

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. For instance, a study evaluated its activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method, showing promising results in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown it can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development. A molecular docking study revealed that the compound binds effectively to specific proteins involved in tumor growth.

Synthesis and Characterization

The synthesis of Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide as a base. This reaction is followed by cyclization with urea to yield the final product. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry.

Insecticidal Properties

The insecticidal activity of this compound has also been investigated, particularly against agricultural pests. Its efficacy as an insecticide suggests potential applications in agriculture to manage pest populations effectively without relying on traditional chemical pesticides.

Insect Species Mortality Rate (%)
Aphis gossypii80
Spodoptera litura75

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and support its development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups and Substituents

The ester group and aryl substituents critically influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Ester Group Aryl Substituent Key Data/Activity Reference
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 2-chlorophenyl Synthesized via bromination of 1,2-dihydropyrimidines .
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-ethoxyphenyl Thymidine phosphorylase inhibition IC₅₀: 322.6 ± 1.6 µM .
Methyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 5-methylthiophen-2-yl Thymidine phosphorylase inhibition IC₅₀: 396.7 ± 1.5 µM .
Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Prop-2-en-1-yl 2-chlorophenyl Inferred: Higher lipophilicity than ethyl/methyl esters; structural data pending.

Key Observations :

  • 2-Chlorophenyl substituents are associated with moderate enzyme inhibition (e.g., IC₅₀ ~75 µM for thymidine phosphorylase in related compounds) .
Enzyme Inhibition

Thymidine phosphorylase (TP) inhibition is a key activity for antitumor applications:

  • Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM : IC₅₀ = 322.6 ± 1.6 µM .
  • Methyl 4-(3-trifluoromethylphenyl)-6-methyl-2-oxo-DHPM : IC₅₀ = 389.2 ± 6.2 µM .
Antioxidant Activity

Thioxo analogs (e.g., 2-thioxo-DHPMs) exhibit superior radical scavenging compared to oxo derivatives:

  • Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM : DPPH scavenging IC₅₀ = 0.6 mg/mL .
  • Oxo derivatives (e.g., target compound): Generally weaker antioxidants due to reduced electron-donating capacity .

Structural and Spectral Insights

  • NMR/IR Data : Methyl and ethyl esters show characteristic carbonyl peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidine C=O) . Allyl esters may exhibit similar trends with slight shifts due to conjugation.
  • Crystallography : SHELX and ORTEP-3 are widely used for structural validation of DHPMs, confirming chair conformations in tetrahydropyrimidine rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction. Key steps include:

  • Step 1 : Condensation of 2-chlorobenzaldehyde, β-ketoester (e.g., methyl acetoacetate), and urea/thiourea in the presence of a Brønsted acid catalyst (e.g., HCl or p-TSA) under reflux in ethanol .
  • Step 2 : Functionalization with prop-2-en-1-yl groups via nucleophilic substitution or esterification. Solvents like DMF or dichloromethane and bases like NaH are typically used .
  • Optimization : Reaction yields (50–75%) depend on catalyst choice, solvent polarity, and temperature control (60–80°C). HPLC monitoring is recommended to track intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, prop-2-enyl protons at δ 4.8–5.2 ppm) .
  • FT-IR : Key peaks include C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N-H···O interactions in the tetrahydropyrimidine ring) .

Q. How do substituent variations (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) impact reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the pyrimidine ring, enhancing nucleophilic substitution rates compared to electron-donating groups (e.g., methoxy) .
  • Experimental Validation : Compare reaction kinetics using UV-Vis spectroscopy or LC-MS. For example, 2-chlorophenyl derivatives show faster cyclization than 4-methoxyphenyl analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values (e.g., antimicrobial assays) for analogs with varying substituents. For instance, 2-chlorophenyl derivatives may exhibit enhanced activity against Gram-positive bacteria due to improved membrane permeability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DHFR enzyme). The 2-chloro group may form halogen bonds with active-site residues, unlike methoxy groups .

Q. How can computational modeling guide the design of derivatives with improved thermal stability?

  • Methodological Answer :

  • DFT Calculations : Predict thermodynamic stability by analyzing bond dissociation energies (BDEs) and frontier molecular orbitals. The 2-chlorophenyl group increases rigidity, reducing entropy-driven decomposition .
  • Thermogravimetric Analysis (TGA) : Validate predictions experimentally. Derivatives with halogen substituents typically show higher decomposition temperatures (ΔT = 20–30°C) .

Q. What experimental designs minimize regioselectivity issues during functionalization?

  • Methodological Answer :

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to block reactive NH groups during esterification or alkylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct substitution to the 5-carboxylate position. Monitor regioselectivity via ¹H NMR coupling constants .

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